molecular formula C19H22N6O3 B3459288 1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3459288
M. Wt: 382.4 g/mol
InChI Key: HRGBXQKMZDVYFK-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with a phenylpiperazine moiety. It has garnered significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine or its derivatives with appropriate alkylating agents.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where the purine core is reacted with 4-phenylpiperazine under controlled conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a purine core with a phenylpiperazine moiety sets it apart from other similar compounds.

Properties

IUPAC Name

1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-21-17-16(18(27)22(2)19(21)28)25(13-20-17)12-15(26)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGBXQKMZDVYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione
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1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione
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1,3-dimethyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

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